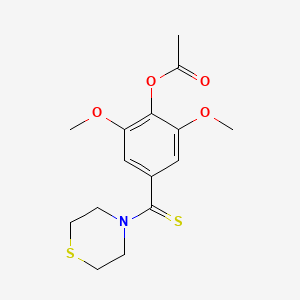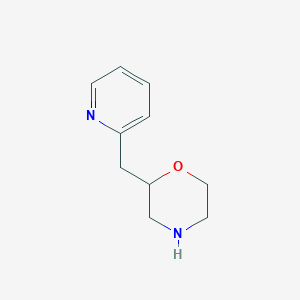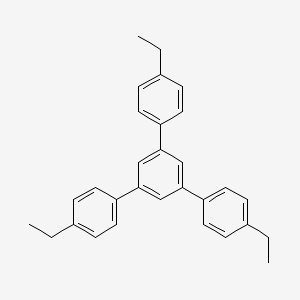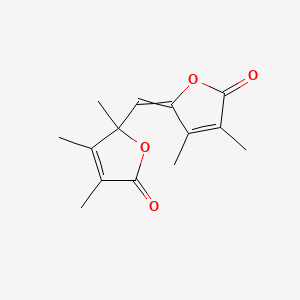
Agn-PC-0jtqio
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0jtqio is a chemical compound with the molecular formula C14H16O4. It contains 34 atoms, including 16 hydrogen atoms, 14 carbon atoms, and 4 oxygen atoms . This compound is part of a class of organic molecules that have significant applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0jtqio would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and continuous flow reactors may also be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0jtqio can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Agn-PC-0jtqio has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Agn-PC-0jtqio involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Agn-PC-0jtqio include other organic molecules with similar structures and functional groups. Examples include:
- AGN-PC-0CUK9P: A compound related to PPI21, showing affinity for RET and VEGFR2 .
- Other pyranocoumarins and polyacetylenes with similar chemical properties.
Uniqueness
This compound is unique due to its specific molecular structure and the resulting chemical and biological properties. Its distinct combination of atoms and functional groups allows it to participate in unique reactions and exhibit specific biological activities that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
56248-63-6 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
5-[(3,4-dimethyl-5-oxofuran-2-ylidene)methyl]-3,4,5-trimethylfuran-2-one |
InChI |
InChI=1S/C14H16O4/c1-7-8(2)12(15)17-11(7)6-14(5)10(4)9(3)13(16)18-14/h6H,1-5H3 |
Clé InChI |
SBSQCWXPECQIAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC1=CC2(C(=C(C(=O)O2)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
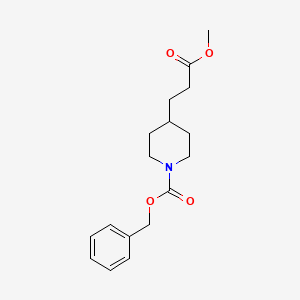
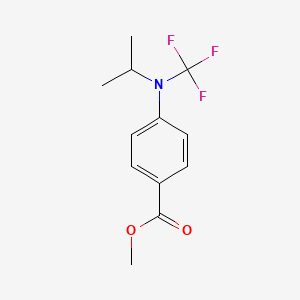
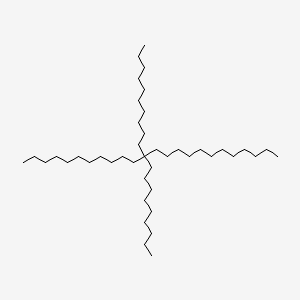
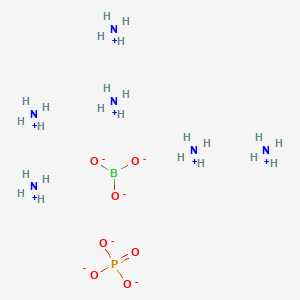
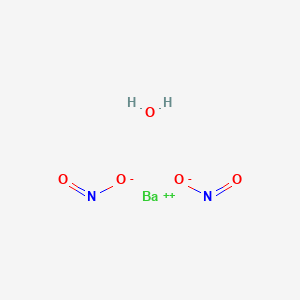

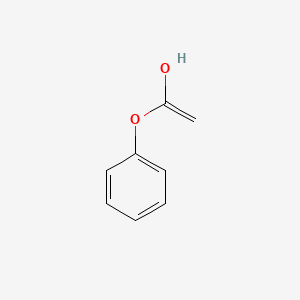
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

